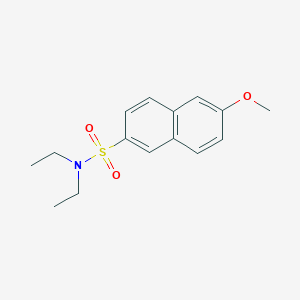
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide (also known as DNS) is a chemical compound that has gained attention in scientific research due to its unique properties. DNS is a sulfonamide derivative that has been used in various studies as a fluorescent probe, a photosensitizer, and a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
DNS has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. DNS has also been used as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, DNS has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammation.
Wirkmechanismus
The mechanism of action of DNS is not fully understood, but it is believed to be related to its ability to bind to proteins and DNA. DNS has been shown to bind to the hydrophobic pockets of proteins, which can affect their function. It has also been shown to intercalate into DNA, which can affect DNA replication and transcription.
Biochemical and Physiological Effects:
DNS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. DNS has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, DNS has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNS in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, DNS is relatively easy to synthesize and can be obtained in high yields with high purity. However, one limitation of using DNS is its potential toxicity, which may limit its use in certain experiments. Additionally, DNS may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on DNS. One direction is to further study its potential as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammation. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the potential toxicity of DNS and its suitability for use in various types of experiments.
Synthesemethoden
DNS can be synthesized by reacting 6-methoxy-2-naphthalenesulfonyl chloride with diethylamine. The reaction results in the formation of DNS as a white solid with a melting point of 98-100°C. The synthesis method of DNS has been well-established, and the compound can be obtained in high yields with high purity.
Eigenschaften
Molekularformel |
C15H19NO3S |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-4-16(5-2)20(17,18)15-9-7-12-10-14(19-3)8-6-13(12)11-15/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
WFPBJAYMFLBHCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



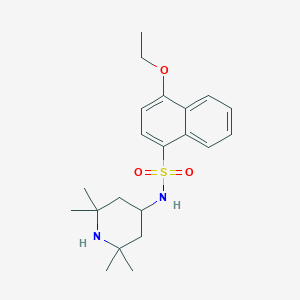
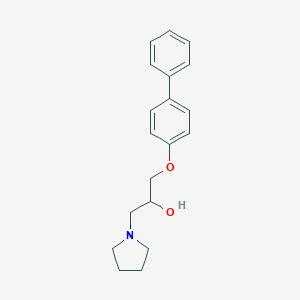
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
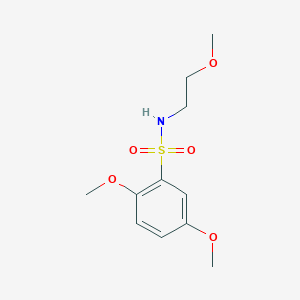
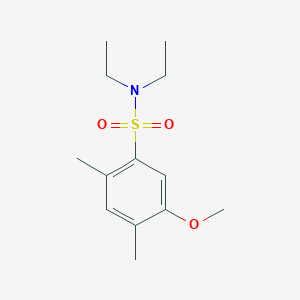
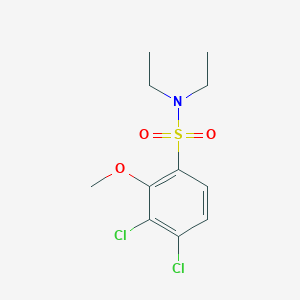
![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)
![1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245718.png)
![1-(2-Ethoxyphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B245724.png)
![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether](/img/structure/B245725.png)